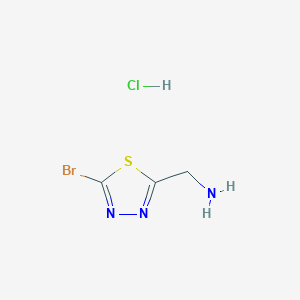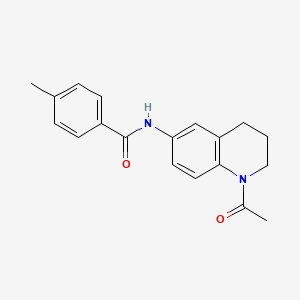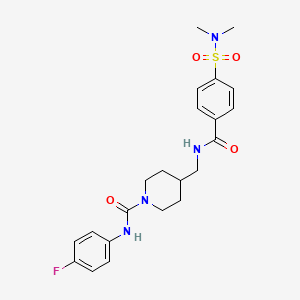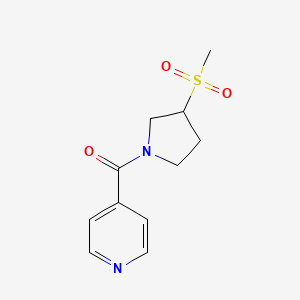
(5-Bromo-1,3,4-thiadiazol-2-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Bromo-1,3,4-thiadiazol-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1823928-17-1 . It has a molecular weight of 230.52 . The compound is a yellow to brown solid at room temperature .
Molecular Structure Analysis
The InChI code for “(5-Bromo-1,3,4-thiadiazol-2-yl)methanamine hydrochloride” is 1S/C3H4BrN3S.ClH/c4-3-7-6-2(1-5)8-3;/h1,5H2;1H . This indicates that the compound contains carbon, hydrogen, bromine, nitrogen, sulfur, and chlorine atoms.
Physical And Chemical Properties Analysis
“(5-Bromo-1,3,4-thiadiazol-2-yl)methanamine hydrochloride” is a yellow to brown solid . It should be stored at a temperature of 2-8°C .
Applications De Recherche Scientifique
Organic Electronics
(5-Bromo-1,3,4-thiadiazol-2-yl)methanamine hydrochloride: is a promising compound for the synthesis of organic electronics, particularly in the development of OLEDs (Organic Light-Emitting Diodes) and organic solar cells . The bromine atom in the compound can enhance electrical deficiency without significantly affecting aromaticity, which is crucial for reactivity in aromatic nucleophilic substitution reactions . This makes it an attractive candidate for creating monosubstituted derivatives that could be used in photovoltaic components.
Anticancer Research
Thiadiazole derivatives, including those with the (5-Bromo-1,3,4-thiadiazol-2-yl) moiety, have been explored for their potential as anticancer agents. These compounds can disrupt DNA replication processes, thereby inhibiting the replication of cancer cells. The structural similarity of thiadiazole to pyrimidine, a component of nucleic acids, underlies its ability to interfere with cellular proliferation in cancerous tissues .
Antibacterial Agents
Preliminary screenings have shown that certain 1,3,4-thiadiazole derivatives exhibit moderate antibacterial action against various bacterial strains, including S. aureus and E. coli . This suggests that (5-Bromo-1,3,4-thiadiazol-2-yl)methanamine hydrochloride could be modified to enhance its efficacy as an antibacterial agent, potentially leading to the development of new antibiotics .
Molecular Structure Analysis
The compound’s molecular structure and electron delocalization have been studied using techniques like X-ray diffraction analysis and ab initio calculations . Understanding these properties is essential for predicting reactivity and designing new compounds with desired electronic characteristics .
Mass Spectral Analysis
The mass spectral analysis of thiadiazole derivatives, including (5-Bromo-1,3,4-thiadiazol-2-yl)methanamine hydrochloride, provides insights into their molecular weight and potential fragmentation patterns. This information is invaluable for confirming the structure of synthesized compounds and for further applications in medicinal chemistry .
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . This indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include wearing protective gloves/eye protection/face protection (P280) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Orientations Futures
1,3,4-thiadiazoles, including “(5-Bromo-1,3,4-thiadiazol-2-yl)methanamine hydrochloride”, have a broad spectrum of pharmacological activities and are a significant area of research . Future studies could focus on exploring their potential applications in medicinal, agricultural, and materials chemistry .
Propriétés
IUPAC Name |
(5-bromo-1,3,4-thiadiazol-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3S.ClH/c4-3-7-6-2(1-5)8-3;/h1,5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXXKAKBJIANBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(S1)Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B2353953.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2353954.png)
![[(E)-3-Bromoprop-1-enyl]cyclobutane](/img/structure/B2353956.png)

![2,2,2-Trifluoro-1-[3-(thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2353959.png)


![Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2353965.png)

![N-(4-(4-benzylpiperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2353968.png)

![2-(3,5-Dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2353972.png)
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2353974.png)
